

A Comprehensive Technical Guide to Methyltriphenylphosphonium Iodide-d3

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Compound of Interest

Compound Name: *Methyltriphenylphosphonium
iodide-d3*

Cat. No.: *B028801*

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For researchers, scientists, and professionals engaged in drug development and organic synthesis, isotopic labeling is an invaluable tool for elucidating reaction mechanisms, quantifying metabolites, and enhancing the pharmacokinetic profiles of molecules. This technical guide provides an in-depth overview of **methyltriphenylphosphonium iodide-d3**, a deuterated analog of methyltriphenylphosphonium iodide, with a focus on its molecular properties and potential applications.

Core Molecular Data

The incorporation of deuterium in place of protium in the methyl group of methyltriphenylphosphonium iodide results in a predictable increase in its molecular weight. The key quantitative data for both the standard and deuterated compounds are summarized below for direct comparison.

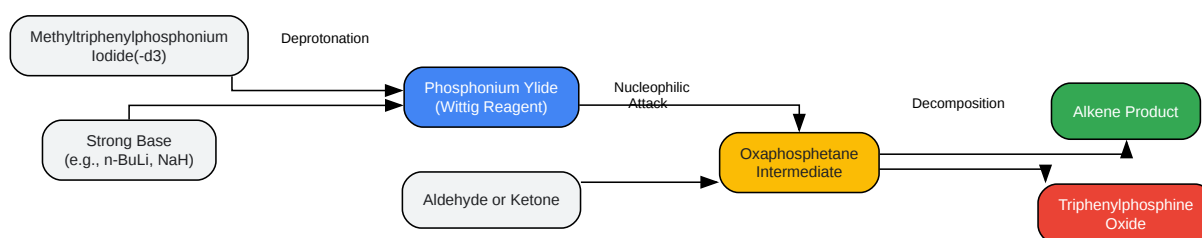
Property	Methyltriphenylphosphonium Iodide	Methyltriphenylphosphonium Iodide-d3
Molecular Formula	C ₁₉ H ₁₈ IP[1][2][3]	C ₁₉ H ₁₅ D ₃ IP[4]
Molecular Weight	404.2 g/mol [1][2]	407.24 g/mol [5]
CAS Number	2065-66-9[1][2][3][6]	1560-56-1[4][7]
Appearance	White Solid[7]	White Solid[7][8]
Melting Point	183-185 °C[6]	186-188 °C[4]
Solubility	Soluble in water, acetone, dichloromethane, methanol[9]	Chloroform (Slightly), Methanol (Slightly)[7]

Synthesis and Applications

Methyltriphenylphosphonium iodide is a widely utilized phosphonium salt, primarily serving as a precursor for the generation of the methylenetriphenylphosphorane Wittig reagent. This reagent is fundamental in organic chemistry for the conversion of aldehydes and ketones into alkenes. The deuterated form, **methyltriphenylphosphonium iodide-d3**, allows for the introduction of a deuterated methyldiene group in the Wittig reaction, a technique crucial for mechanistic studies and as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[5]

General Experimental Workflow: Wittig Reaction

The following diagram illustrates a generalized workflow for a Wittig reaction utilizing methyltriphenylphosphonium iodide. The same logical steps apply to its deuterated counterpart.



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Generalized workflow for the Wittig reaction.

Experimental Protocol: Synthesis of Methylenetriphenylphosphorane

A detailed protocol for the generation of the Wittig reagent from methyltriphenylphosphonium iodide is provided below. The same molar equivalents and general procedure can be adapted for the deuterated analog.

Materials:

- Methyltriphenylphosphonium iodide (or **Methyltriphenylphosphonium iodide-d3**)
- Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
- Strong base (e.g., n-Butyllithium (n-BuLi) in hexanes, Sodium hydride (NaH))
- Inert atmosphere (Nitrogen or Argon)
- Schlenk line or glovebox equipment
- Magnetic stirrer and stir bar
- Syringes and needles

Procedure:

- Preparation: Under an inert atmosphere, add methyltriphenylphosphonium iodide to a flame-dried Schlenk flask equipped with a magnetic stir bar.
- Solvent Addition: Add the anhydrous solvent via syringe. Stir the suspension.
- Deprotonation: Cool the suspension in an ice bath. Slowly add one equivalent of the strong base (e.g., n-BuLi) dropwise via syringe.

- **Ylide Formation:** Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a color change (typically to a yellow or orange solution).
- **Reaction with Carbonyl:** The resulting solution of methylenetriphenylphosphorane is now ready to be used in a subsequent reaction with an aldehyde or ketone.

It is critical to maintain anhydrous and inert conditions throughout the procedure as the phosphonium ylide is highly reactive and sensitive to moisture and oxygen.

Signaling Pathways and Broader Applications

While methyltriphenylphosphonium iodide itself is not directly involved in biological signaling pathways, its derivatives have found applications in biological contexts. For instance, triphenylamine-based dyes, synthesized using this reagent, are utilized in dye-sensitized solar cells.[9] The core utility of the deuterated form remains in its role as a tracer and internal standard, which is a critical aspect of drug metabolism and pharmacokinetic (DMPK) studies.

The logical relationship for its application in tracer studies is depicted below.



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Logical flow for using isotopically labeled compounds in pharmacokinetic studies.

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